molecular formula C9H15ClO B13965009 2,6-Dimethylcyclohexane-1-carbonyl chloride CAS No. 96188-47-5

2,6-Dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B13965009
CAS No.: 96188-47-5
M. Wt: 174.67 g/mol
InChI Key: ABTHZZBLPUJZQA-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,6-dimethylcyclohexanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:

[ \text{2,6-Dimethylcyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis: Water

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    Alcohols: Formed from reduction

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying their functions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl chloride: Lacks the methyl groups at the 2 and 6 positions.

    2-Methylcyclohexane-1-carbonyl chloride: Has only one methyl group at the 2 position.

    3,5-Dimethylcyclohexane-1-carbonyl chloride: Methyl groups are at the 3 and 5 positions instead of 2 and 6.

Uniqueness

2,6-Dimethylcyclohexane-1-carbonyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound for studying the effects of substituents on cyclohexane derivatives.

Biological Activity

2,6-Dimethylcyclohexane-1-carbonyl chloride is a compound of interest in the field of organic chemistry, particularly for its potential biological activities and applications in synthetic processes. This article reviews existing literature on its biological activity, synthesis, and related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a carbonyl chloride functional group at position 1. This unique substitution pattern influences its reactivity and potential applications in medicinal chemistry.

Property Value
Molecular Formula C₉H₁₃ClO
Molecular Weight 172.65 g/mol
Boiling Point Not specified
Solubility Soluble in organic solvents

Antibacterial Activity

In studies examining the antibacterial properties of cyclohexane derivatives, several compounds demonstrated significant activity against various bacterial strains. For instance:

  • Compound A (related structure) showed an MIC of 125 μg/mL against Staphylococcus aureus.
  • Compound B exhibited activity against Pseudomonas aeruginosa with an MIC of 250 μg/mL.

These findings suggest that the structural features of cyclohexane derivatives may contribute to their antibacterial efficacy .

Cytotoxicity

The cytotoxic effects of cyclohexane derivatives have been evaluated in various cancer cell lines. For example:

  • A derivative similar to this compound displayed moderate cytotoxicity against liver cancer cells (WRL-68) with an IC50 value of 86 μM .

This indicates potential for further exploration in cancer therapeutics.

Case Study 1: Synthesis and Evaluation of Analogues

A recent study synthesized several analogues of cyclohexane-1-carbonyl chloride to evaluate their biological activities. The analogues were tested for their ability to inhibit key enzymes involved in cancer progression. The results indicated that certain substitutions significantly enhanced inhibitory activity against aromatase and glycosyltransferase enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the cyclohexane ring influenced both antibacterial and anticancer activities. For instance:

  • Methyl substitutions at positions 2 and 6 were found to enhance the binding affinity to target proteins involved in cell proliferation .

Properties

CAS No.

96188-47-5

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2,6-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3

InChI Key

ABTHZZBLPUJZQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C(=O)Cl)C

Origin of Product

United States

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